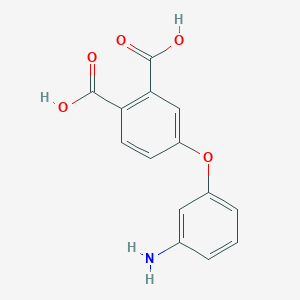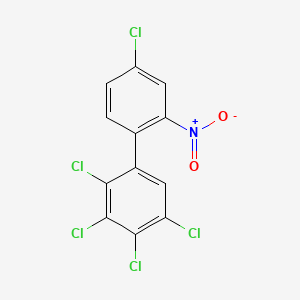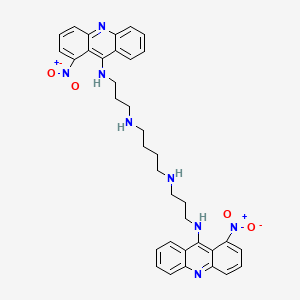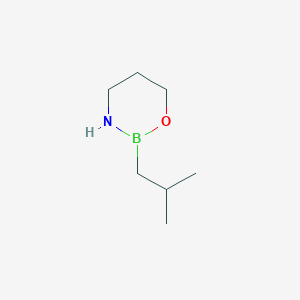
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate is a chemical compound with the molecular formula C8H12N2O4S It is characterized by the presence of a diazonium group, an ethoxy group, and a sulfanyl group attached to a hex-2-en-3-olate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid such as hydrochloric acid (HCl). The reaction is carried out at low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Substitution: The diazonium group can participate in nucleophilic substitution reactions, leading to the formation of azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.
Substitution: Nucleophiles such as phenols, amines, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Azo compounds and other substituted derivatives.
Scientific Research Applications
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of azo compounds and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The specific pathways involved depend on the nature of the nucleophiles and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate
- 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
- (1Z)-2-Diazonio-1-ethoxy-6-oxo-1-hepten-1-olate
Uniqueness
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to other diazonium compounds. This uniqueness makes it valuable for specific applications where the sulfanyl group plays a crucial role in the desired chemical transformations.
Properties
CAS No. |
115399-61-6 |
|---|---|
Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
ethyl 2-diazo-3-oxo-6-sulfanylhexanoate |
InChI |
InChI=1S/C8H12N2O3S/c1-2-13-8(12)7(10-9)6(11)4-3-5-14/h14H,2-5H2,1H3 |
InChI Key |
ZTRADNJWHHARKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14304963.png)
![1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14304969.png)
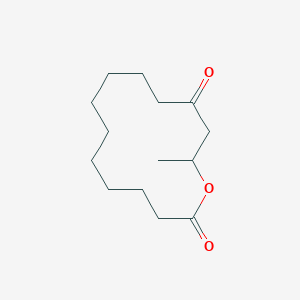
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
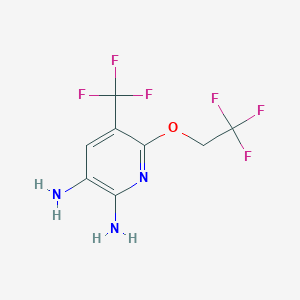

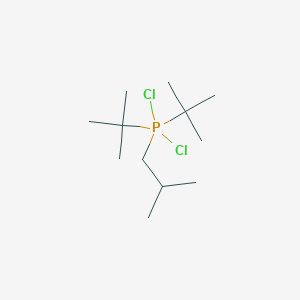
![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
